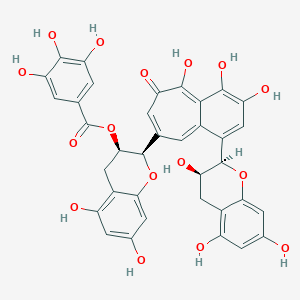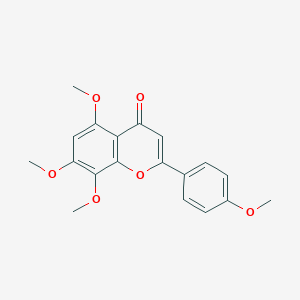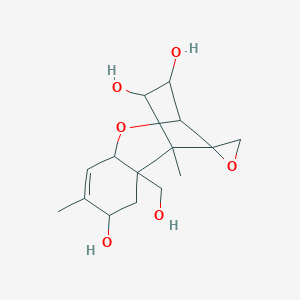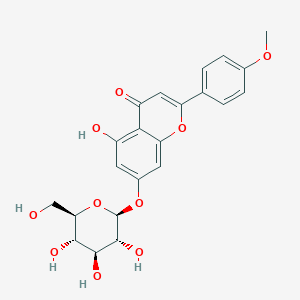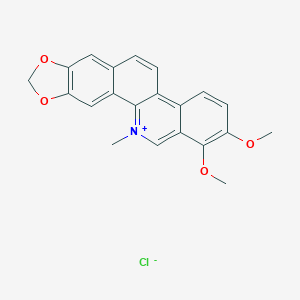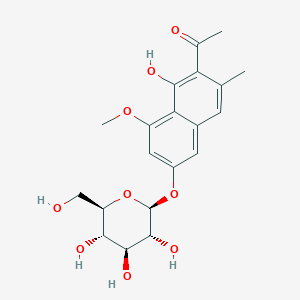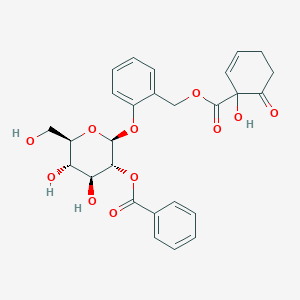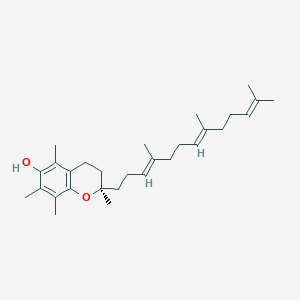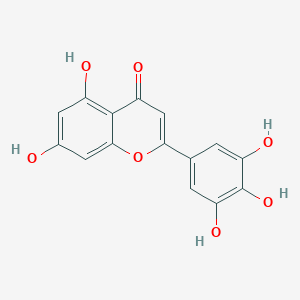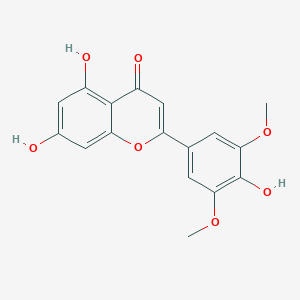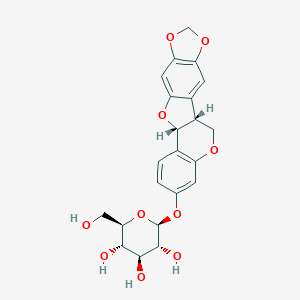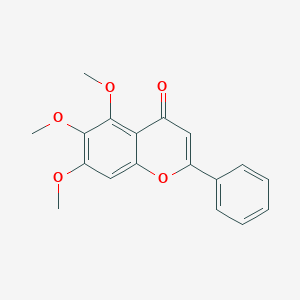
5,6,7-Trimetoxiflavona
Descripción general
Descripción
El éter trimetílico de baicaleína, también conocido como éter 5,6,7-trimetílico de baicaleína, es un derivado de flavonoide. Es una forma metilada de la baicaleína, que es una flavona natural que se encuentra en las raíces de Scutellaria baicalensis y otras plantas. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas .
Aplicaciones Científicas De Investigación
El éter trimetílico de baicaleína tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los flavonoides.
Biología: Se ha estudiado por sus efectos en procesos celulares como la apoptosis y la regulación del ciclo celular.
Medicina: Muestra potencial como agente terapéutico para afecciones como el cáncer, la inflamación y las enfermedades neurodegenerativas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos
Mecanismo De Acción
El éter trimetílico de baicaleína ejerce sus efectos a través de varios mecanismos moleculares:
Actividad antioxidante: Elimina las especies reactivas de oxígeno e inhibe el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias.
Actividad anticancerígena: Induce la apoptosis y el arresto del ciclo celular en las células cancerosas mediante la modulación de vías de señalización como las vías MAPK y PI3K/Akt
Análisis Bioquímico
Biochemical Properties
5,6,7-Trimethoxyflavone has been shown to interact with various enzymes and proteins. It is a novel p38-α MAPK inhibitor, suggesting that it interacts with this enzyme to exert its anti-inflammatory effect . It also reduces the viability of HepG2 and Hep3B hepatocellular carcinoma cells .
Cellular Effects
5,6,7-Trimethoxyflavone has been shown to have significant effects on various types of cells. It reduces the viability of HepG2 and Hep3B hepatocellular carcinoma cells . It also decreases herpes simplex virus 1 (HSV-1) and poliovirus replication in infected Vero cells, as well as decreases cytomegalovirus (CMV) replication in CMV-infected MRC-5 cells .
Molecular Mechanism
The molecular mechanism of action of 5,6,7-Trimethoxyflavone involves its interaction with p38-α MAPK, where it acts as an inhibitor This interaction likely contributes to its anti-inflammatory effect
Temporal Effects in Laboratory Settings
It has been shown to reduce the viability of certain cancer cells and inhibit viral replication
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El éter trimetílico de baicaleína puede sintetizarse mediante la metilación de la baicaleína. El proceso implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se realiza típicamente en un solvente orgánico como la acetona o la dimetilformamida a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial del éter trimetílico de baicaleína puede implicar la biotransformación utilizando microorganismos modificados genéticamente. Por ejemplo, las cepas modificadas genéticamente de Escherichia coli pueden utilizarse para convertir la baicalina en baicaleína, que luego se metila para producir éter trimetílico de baicaleína. Este método ofrece un enfoque rentable y escalable para producir este compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El éter trimetílico de baicaleína experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Puede experimentar reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como tioles y aminas en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversas quinonas, derivados dihidro y flavonoides sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Baicaleína: El compuesto principal, que tiene actividades biológicas similares pero menos potentes.
Baicalina: Un conjugado glucurónido de la baicaleína con diferentes propiedades farmacocinéticas.
Oroxylin A: Otro derivado metilado con efectos farmacológicos distintos
Unicidad
El éter trimetílico de baicaleína es único debido a su mayor biodisponibilidad y potencia en comparación con su compuesto principal, la baicaleína. Su metilación aumenta su lipofilia, lo que permite una mejor absorción y distribución celular .
Propiedades
IUPAC Name |
5,6,7-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJAUYFFFOFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331879 | |
| Record name | 5,6,7-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
973-67-1 | |
| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 973-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate 5,6,7-Trimethoxyflavone can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.
A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].
A: While specific information on material compatibility and stability under various conditions is limited in the provided research, 5,6,7-Trimethoxyflavone has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.
A: The provided research does not offer information regarding any catalytic properties or applications of 5,6,7-Trimethoxyflavone. Its primary reported activities are antiviral and anti-inflammatory [, , ].
A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of 5,6,7-Trimethoxyflavone with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests 5,6,7-Trimethoxyflavone might possess senolytic potential by interfering with these proteins [].
A: Studies have explored the SAR of 5,6,7-Trimethoxyflavone and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and 5,6,7-trimethoxyflavone []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


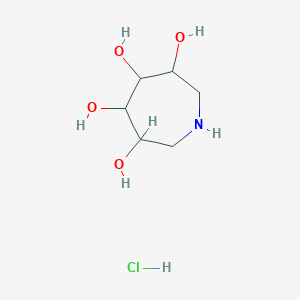
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
